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Compound of Interest

Compound Name: 1-Iodooctadecane

Cat. No.: B1330385 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electron ionization-mass spectrometry (EI-

MS) fragmentation patterns of octadecyl iodide and two common alternatives: octadecyl

bromide and octadecyl chloride. An understanding of the fragmentation behavior of these long-

chain alkyl halides is crucial for their unambiguous identification in complex matrices, impurity

profiling in active pharmaceutical ingredients (APIs), and for elucidating the structures of their

derivatives.

Comparison of Fragmentation Patterns
The mass spectral fragmentation of long-chain n-alkyl halides is primarily influenced by the

nature of the halogen atom and the stability of the resulting carbocations. The fragmentation is

characterized by cleavage of the carbon-halogen bond, cleavage of the carbon-carbon bonds

along the alkyl chain, and rearrangements. Below is a summary of the major observed

fragments and their relative abundances for octadecyl iodide, octadecyl bromide, and octadecyl

chloride.
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Compound
Molecular Ion
(M+) (m/z)

[M-X]+ (m/z)
Base Peak
(m/z)

Other Key
Fragments
(m/z)

Octadecyl Iodide

380 (very low

abundance or

absent)

253 43
57, 71, 85, 127

([I]+)

Octadecyl

Bromide

332/334 (low

abundance)
253 43

57, 71, 85,

135/137

([C₄H₈Br]+)

Octadecyl

Chloride

288/290 (low

abundance)
253 43

57, 71, 85, 91/93

([C₄H₈Cl]+)

Detailed Fragmentation Analysis
Octadecyl Iodide: The mass spectrum of octadecyl iodide is characterized by a very weak or

absent molecular ion peak at m/z 380. This is due to the low bond dissociation energy of the C-

I bond, which leads to facile fragmentation. The primary fragmentation pathway is the loss of an

iodine radical to form the octadecyl cation at m/z 253. However, the most prominent peaks in

the spectrum correspond to a series of alkyl fragments resulting from the cleavage of C-C

bonds along the chain, with the base peak typically being the butyl cation at m/z 57 or the

propyl cation at m/z 43. A characteristic peak at m/z 127 corresponding to the iodine cation

([I]+) is also observed.

Octadecyl Bromide: Similar to the iodide, the molecular ion peak for octadecyl bromide at m/z

332 and 334 (due to the ⁷⁹Br and ⁸¹Br isotopes) is of low abundance. Loss of the bromine

radical gives a peak at m/z 253. The fragmentation pattern is dominated by alkyl fragments at

m/z 43, 57, 71, and 85. A notable feature in the spectra of long-chain bromoalkanes is the

formation of a cyclic bromonium ion, [C₄H₈Br]⁺, at m/z 135 and 137.

Octadecyl Chloride: The molecular ion for octadecyl chloride is observed at m/z 288 and 290

(due to the ³⁵Cl and ³⁷Cl isotopes), though it is also of low intensity. The loss of a chlorine

radical results in the [M-Cl]⁺ ion at m/z 253. The spectrum is dominated by the same series of

alkyl fragment ions seen with the other halides (m/z 43, 57, 71, 85). Analogous to the bromide,

a characteristic cyclic chloronium ion, [C₄H₈Cl]⁺, is observed at m/z 91 and 93.
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Experimental Protocols
The following is a general experimental protocol for the analysis of these long-chain alkyl

halides using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation: The alkyl halide samples should be dissolved in a volatile, inert solvent

such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.

GC-MS Instrumentation and Conditions:

Gas Chromatograph: Agilent 7890B GC or equivalent.

Mass Spectrometer: Agilent 5977A MSD or equivalent.

Injector: Split/splitless injector, operated in splitless mode.

Injector Temperature: 280 °C.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to

300 °C at a rate of 15 °C/min, and hold for 10 minutes.

MS Ion Source Temperature: 230 °C.

MS Quadrupole Temperature: 150 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-500.

Visualization of Fragmentation Pathways
The following diagrams illustrate the key fragmentation pathways for long-chain alkyl halides.
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General Fragmentation Workflow for Long-Chain Alkyl Halides

Octadecyl Halide
(C18H37X)

Electron Ionization (70 eV)

Molecular Ion [M]+•
[C18H37X]+•

Loss of Halogen Radical
(- •X)

Cyclic Halonium Ion Formation
(X = Cl, Br)

Octadecyl Cation
[C18H37]+

Alkyl Chain Fragmentation

Smaller Alkyl Cations
[CnH2n+1]+ (e.g., m/z 43, 57, 71)

[C4H8X]+
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Key Fragmentation Pathways of Octadecyl Iodide

[C18H37I]+•
m/z 380 (weak/absent)

[C18H37]+
m/z 253

- •I

[I]+
m/z 127

- •C18H37

[C4H9]+
m/z 57

- C14H28

[C3H7]+
m/z 43 (Base Peak)

- CH2
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To cite this document: BenchChem. [Comparative Analysis of Mass Spectrometry
Fragmentation Patterns of Long-Chain Alkyl Halides]. BenchChem, [2025]. [Online PDF].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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